1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE Dimyristoyl phosphatidylcholine is a phosphatidylcholine where the phosphatidyl acyl groups are specified as tetradecanoyl (myristoyl).
A synthetic phospholipid used in liposomes and lipid bilayers for the study of biological membranes. It is used in commercial drug preparations to solubilize drugs for injection
A synthetic phospholipid used in liposomes and lipid bilayers for the study of biological membranes.
Brand Name: Vulcanchem
CAS No.: 18656-38-7
VCID: VC21044636
InChI: InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3
SMILES: CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Molecular Formula: C36H72NO8P
Molecular Weight: 677.9 g/mol

1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE

CAS No.: 18656-38-7

Cat. No.: VC21044636

Molecular Formula: C36H72NO8P

Molecular Weight: 677.9 g/mol

* For research use only. Not for human or veterinary use.

1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE - 18656-38-7

Specification

Description Dimyristoyl phosphatidylcholine is a phosphatidylcholine where the phosphatidyl acyl groups are specified as tetradecanoyl (myristoyl).
A synthetic phospholipid used in liposomes and lipid bilayers for the study of biological membranes. It is used in commercial drug preparations to solubilize drugs for injection
A synthetic phospholipid used in liposomes and lipid bilayers for the study of biological membranes.
CAS No. 18656-38-7
Molecular Formula C36H72NO8P
Molecular Weight 677.9 g/mol
IUPAC Name 2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3
Standard InChI Key CITHEXJVPOWHKC-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

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